Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate
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Overview
Description
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines, including Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate, typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dimethylamino leaving groups and β-enaminone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to act as an antimetabolite in purine biochemical reactions, which is crucial for its biological activity . Additionally, it has been found to inhibit certain enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones and benzimidazole-linked pyrazolo[1,5-a]pyrimidines . These compounds share similar structural motifs but differ in their specific substitutions and functional groups, which can influence their biological activities and applications .
Biological Activity
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrimidine core, a sulfanyl group, and an ethyl ester, enhancing its chemical reactivity and biological potential.
The molecular formula of this compound is C16H18N3O2S, with a molecular weight of 314.4 g/mol. The presence of various functional groups contributes to its biological activity by influencing pharmacokinetic properties and target interactions.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly in oncology and infectious diseases. This compound has shown promising results in the following areas:
1. Anticancer Activity
- Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit kinases and other target proteins involved in cell proliferation and survival. This compound may exhibit similar properties by disrupting signaling pathways critical for cancer cell survival and growth .
2. Enzyme Inhibition
- The compound has potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to inhibit specific enzymes related to disease pathways, including those involved in inflammatory responses and metabolic processes .
3. Antiviral Properties
- Certain derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antiviral activities. The structural features of this compound may enhance its efficacy against viral infections by targeting viral replication mechanisms .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the introduction of various substituents that can enhance biological activity.
Notable Synthetic Routes
Synthetic Method | Description |
---|---|
Multi-step Organic Reactions | Involves the use of β-dicarbonyls and β-enaminones for constructing the pyrazolo[1,5-a]pyrimidine core. |
Functionalization Techniques | Modifications at different positions on the pyrazolo ring can lead to enhanced biological profiles. |
Case Studies
Several studies have investigated the biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:
Study 1: Anticancer Activity
A study published in MDPI demonstrated that specific pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines by inhibiting key kinases involved in cell cycle regulation .
Study 2: Enzyme Inhibition
Research highlighted in RSC Publishing showed that certain pyrazolo derivatives could effectively inhibit enzymes associated with inflammatory diseases, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(24)10-15(23)12-26-17-9-13(2)21-19-16(11-20-22(17)19)14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3 |
InChI Key |
BYQPHTWWHIKMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Origin of Product |
United States |
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